molecular formula C7H7Cl2NO B1354294 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride CAS No. 61889-48-3

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

Cat. No. B1354294
Key on ui cas rn: 61889-48-3
M. Wt: 192.04 g/mol
InChI Key: PBIUDEUWYGBHDW-UHFFFAOYSA-N
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Patent
US05561142

Procedure details

To a solution of 12 g (11 mL, 100 mmol) of 3-acetylpyridine in 100 mL of ethyl ether was added 100 mL of 1 M ethereal hydrogen chloride. The resultant precipitate was filtered and 15.0 g (95.2 mmol) was collected and placed in a 500-mL round bottom flask equipped with a magnetic stir bar. To this was added 95 mL of 1 M hydrogen chloride in acetic acid. After the mixture was stirred until all the solid had dissolved, 12.7 g (95.2 mmol) of N-chlorosuccinimide (NCS) was added in one portion. The solution turned yellow and the NCS gradually dissolved. After 4 h, a white precipitate had formed. The mixture was allowed to stir for 2.5 days. It was then filtered. The solid collected was washed with 10 mL of acetic acid and 200 mL of ethyl ether to give 15.2 g (83%) of the title compound as a white solid: 1H NMR (200 MHz, d6 -DMSO) δ9.22 (t, H, J=1 Hz), 8.29 (dd, 1H, J=1.6, 5.1 Hz), 8.55 (td, 1H, J=2, 8.1 Hz), 7.82 (ddd, 1H, J=0.8, 5.1, 8.1 Hz), 5.27 (s, 2H).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[ClH:10].[Cl:11]N1C(=O)CCC1=O>C(OCC)C>[ClH:11].[Cl:10][CH2:2][C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred until all the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
CUSTOM
Type
CUSTOM
Details
15.0 g (95.2 mmol) was collected
CUSTOM
Type
CUSTOM
Details
placed in a 500-mL round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
ADDITION
Type
ADDITION
Details
To this was added 95 mL of 1 M hydrogen chloride in acetic acid
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
a white precipitate had formed
STIRRING
Type
STIRRING
Details
to stir for 2.5 days
Duration
2.5 d
FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
The solid collected
WASH
Type
WASH
Details
was washed with 10 mL of acetic acid and 200 mL of ethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.ClCC(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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